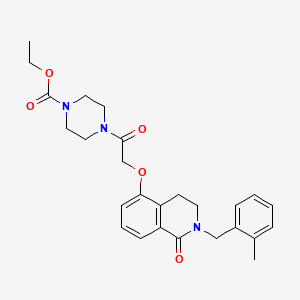

Ethyl 4-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O5/c1-3-33-26(32)28-15-13-27(14-16-28)24(30)18-34-23-10-6-9-22-21(23)11-12-29(25(22)31)17-20-8-5-4-7-19(20)2/h4-10H,3,11-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADMFWLDYHHYEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Comparison

Key Structural Features

- Tetrahydroisoquinoline Core: Known for rigidity and planar aromaticity, this scaffold often interacts with biological targets via π-π stacking or hydrogen bonding .

- 2-Methylbenzyl Substituent : Introduces hydrophobicity, which may improve membrane permeability compared to unsubstituted analogs .

Comparison with Analogous Compounds

Structural Insights :

- The target compound’s tetrahydroisoquinoline core contrasts with flavonoid (e.g., 5-hydroxyflavone) or polyketide backbones in marine metabolites, suggesting divergent bioactivity profiles .

- Conformational analysis using puckering coordinates (as applied to cyclopentane derivatives) could elucidate how the tetrahydroisoquinoline ring’s planarity affects target binding .

Hypothetical Mechanisms

- Anti-inflammatory Potential: The 2-methylbenzyl group may modulate COX-2 inhibition, akin to phenylpropenoids in Populus buds .

- Antibacterial Activity: Piperazine derivatives often disrupt bacterial cell membranes; synergy with tetrahydroisoquinoline’s rigidity could enhance efficacy .

Comparison of Bioactivity

Notes: Predicted data assume structural optimization based on substituent contributions (e.g., piperazine’s solubility enhancing cellular uptake ).

Physicochemical Properties

Chromatographic Behavior

- Hydrogen Bonding: Intramolecular H-bonding in the tetrahydroisoquinoline core (analogous to 5-hydroxyflavones ) may stabilize specific conformations, affecting solubility.

Q & A

Q. What are the common synthetic routes for synthesizing Ethyl 4-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

- Coupling reactions : Formation of the tetrahydroisoquinoline core via cyclization, followed by introduction of the piperazine-carboxylate moiety using ethyl chloroformate or similar reagents .

- Acetylation : The oxy-acetyl linker is introduced using chloroacetyl chloride or activated esters under basic conditions (e.g., triethylamine) .

- Purification : Column chromatography or recrystallization is employed to isolate the final product, with yields optimized by controlling solvent polarity and temperature .

Q. Which spectroscopic and crystallographic methods are used to confirm the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying substituent positions and connectivity, particularly for the tetrahydroisoquinoline and piperazine moieties .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles, especially for stereochemical confirmation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthesis yield and purity?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for coupling steps but may require subsequent purification to remove residuals .

- Catalyst Screening : Bases like DBU or KCO improve acetylation efficiency, while Pd-based catalysts aid in cross-coupling reactions .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., tetrahydroisoquinoline formation) .

- Real-Time Monitoring : Thin-layer chromatography (TLC) or HPLC tracks intermediate formation to adjust conditions dynamically .

Q. What strategies resolve discrepancies between NMR and X-ray crystallography data in structural analysis?

- Conformational Flexibility : Dynamic NMR experiments (e.g., VT-NMR) assess rotational barriers in flexible groups (e.g., piperazine), which may differ in solid-state (X-ray) vs. solution (NMR) .

- Hydrogen Bonding Artifacts : X-ray structures may reveal intermolecular H-bonds absent in solution; DFT calculations (e.g., Gaussian) model these effects to reconcile spectral data .

- Data Refinement : SHELXL’s restraints (e.g., DFIX, DANG) adjust bond parameters to align crystallographic data with NMR-derived geometries .

Q. How can in silico methods predict the compound’s interaction with biological targets?

- Molecular Docking : Software like AutoDock Vina screens for binding affinity to enzymes (e.g., kinases) or receptors, using crystal structures from the PDB .

- MD Simulations : GROMACS or AMBER models ligand-receptor dynamics over time, identifying stable binding conformations .

- Pharmacophore Modeling : Tools like Schrödinger’s Phase map key interactions (e.g., hydrogen bonds with the tetrahydroisoquinoline oxygen) to prioritize synthetic analogs .

Data Contradiction and Mechanistic Analysis

Q. How should researchers address conflicting bioactivity data across different assay systems?

- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

- Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .

- Off-Target Screening : Profile against related targets (e.g., GPCRs, ion channels) to identify non-specific interactions that may skew data .

Q. What structural analogs of this compound have been studied, and how do their activities compare?

Key analogs include:

| Compound Feature | Biological Activity | Reference |

|---|---|---|

| Replacement of 2-methylbenzyl with 4-fluorophenyl | Enhanced kinase inhibition | |

| Substitution of piperazine with morpholine | Reduced cytotoxicity | |

| Addition of hydroxyl group to tetrahydroisoquinoline | Improved solubility |

Methodological Recommendations

- Crystallography : Use SHELXL for refinement and ORTEP-3 for graphical representation to ensure publication-ready figures .

- Binding Studies : Combine SPR (for kinetics) with ITC (for thermodynamics) to comprehensively characterize target interactions .

- Synthetic Scale-Up : Employ flow chemistry for hazardous steps (e.g., acetylations) to improve safety and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.